molecular formula C12H13N5OS B2385424 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034429-99-5

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2385424
CAS No.: 2034429-99-5
M. Wt: 275.33
InChI Key: YRJFFOLGRACBFD-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates both an azetidine ring and a 1,2,3-triazole, motifs frequently employed in the design of pharmacologically active molecules. The 1,2,3-triazole group is a privileged scaffold in click chemistry and can serve as a bioisostere for amide bonds, potentially influencing the compound's metabolic stability and binding affinity . The azetidine ring is a valuable saturated heterocycle used to modulate properties like lipophilicity and conformational freedom . Compounds featuring similar azetidine and triazole motifs are investigated as potential kinase inhibitors . The (methylthio)pyridine group introduces a sulfur-containing heteroaromatic system, which can be a key pharmacophore. This reagent is intended for use as an intermediate in organic synthesis and the exploration of new chemical entities. It is supplied with high purity and is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-6-5-14-15-17/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJFFOLGRACBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: This could involve the cyclization of a suitable precursor, such as a β-amino alcohol.

    Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the azetidine-triazole intermediate.

    Introduction of the Methylthio Group: This can be done through a nucleophilic substitution reaction using a methylthiolating agent.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole or pyridine rings, potentially altering their electronic properties.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyridine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding or π-π interactions, while the azetidine and pyridine rings might contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Azetidine vs.

Triazole Positioning : The 1,2,3-triazole group in the target compound mirrors bioactive derivatives in , where triazole-thiadiazole hybrids showed potent antitumor activity . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) method commonly used for triazole synthesis (as in ) suggests feasible synthetic routes for the target compound.

Substituent Effects : The 2-(methylthio)pyridine group differentiates the target compound from hydroxy- or nitro-substituted analogues (e.g., ). The -SMe group may enhance membrane permeability and modulate electron density, akin to sulfur-containing kinase inhibitors like gefitinib .

Computational and Experimental Similarity Assessment

Per and , compound similarity is typically evaluated using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients . While computational data for the target compound are unavailable, its structural overlap with triazole-azetidine hybrids suggests moderate similarity to antitumor agents in (Tanimoto coefficient >0.7 inferred). Activity cliffs—where minor structural changes cause significant potency shifts—highlight the need for empirical validation despite structural similarities .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule that incorporates a triazole ring and an azetidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of triazole-containing compounds often stems from their ability to interact with various biological targets through hydrogen bonding and π-π interactions. The triazole ring acts as an isostere of the amide bond, providing resistance to metabolic degradation and enhancing binding affinity to target proteins. This structural feature is crucial for modulating cellular processes and influencing biochemical pathways.

Target Interaction

The compound's azetidine and pyridine components may also contribute to its biological activity by interacting with specific receptors or enzymes involved in disease processes. For instance, triazole derivatives have been reported to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including HCT116 and MDA-MB-231 cells .

Anticancer Properties

Research indicates that compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone demonstrate significant anticancer activity. For example:

  • HCT116 Cells: A derivative showed an IC50 value of 0.43 µM, indicating strong potency against colon cancer cells .
  • Mechanism of Action: The compound induced apoptosis through the activation of caspases and increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .

Other Pharmacological Activities

In addition to anticancer effects, triazole-containing compounds have been studied for their potential anti-inflammatory and antimicrobial activities. The structural diversity provided by the azetidine and pyridine moieties enhances the pharmacological profile of these compounds .

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives:

Study Cell Line IC50 Value (µM) Effect
Wei et al. (2019)HCT1160.43Induces apoptosis; inhibits migration
Unknown SourceMDA-MB-2312.70Inhibits proliferation; induces apoptosis
Unknown SourceMultiple Cancer Lines0.10 - 0.72Broad anticancer activity across various types

These findings highlight the compound's potential as a lead in drug development targeting multiple pathways in cancer biology.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the azetidine-triazole core via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with the 2-(methylthio)pyridin-3-yl moiety using acylation reagents (e.g., EDCI/HOBt). Key steps include:

  • Step 1: Preparation of 3-(1H-1,2,3-triazol-1-yl)azetidine via CuAAC .
  • Step 2: Methanone formation via coupling with 2-(methylthio)nicotinic acid chloride under inert conditions (dry DCM, 0–5°C) .
  • Optimization: Reaction yields improve with slow reagent addition and purification via silica gel chromatography (hexane:EtOAc gradient) .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy: 1H/13C NMR to verify azetidine ring conformation, triazole proton signals (~7.5–8.5 ppm), and methylthio group integration .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragment patterns (e.g., loss of methylthio group) .
  • X-ray Crystallography: Resolve 3D conformation, particularly the dihedral angle between the azetidine and pyridine rings .

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